(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane
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Overview
Description
(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a dioxo group, and a trifluoromethylphenoxypropyl group attached to a lambda6-sulfane core. Its unique structure imparts distinct chemical properties and reactivity, making it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, ensuring consistent quality and reducing production time .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives .
Scientific Research Applications
(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific molecular pathways.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane
- (4-Fluorophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane
- (4-Iodophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane
Uniqueness
Compared to these similar compounds, (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane exhibits unique reactivity due to the presence of the bromine atom. This influences its chemical behavior, making it more suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonylpropoxy]-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3O3S/c17-13-5-7-15(8-6-13)24(21,22)10-2-9-23-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSAREIIRLHFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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